Behenyl palmitate

Vue d'ensemble

Description

. It is a long-chain fatty acid ester with a molecular formula of C38H76O2 and a molecular weight of 565.01 g/mol. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food production, due to its emollient and moisturizing properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Behenyl palmitate can be synthesized through the esterification reaction between behenic acid and palmitic acid. The reaction typically involves heating the two acids in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive off the water formed during the reaction.

Industrial Production Methods: In industrial settings, behenic acid and palmitic acid are reacted in large reactors with continuous stirring and controlled temperature to ensure efficient esterification. The reaction mixture is then purified through distillation to obtain pure this compound.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Behenyl palmitate undergoes acidic or alkaline hydrolysis , breaking into its parent fatty acid (palmitic acid) and alcohol (docosanol):

-

Acidic hydrolysis occurs under strong acids (e.g., HCl) and heat .

-

Alkaline hydrolysis involves bases like NaOH, yielding the sodium salt of palmitic acid .

| Type of Hydrolysis | Conditions | Products |

|---|---|---|

| Acidic | H⁺, heat | Palmitic acid, docosanol |

| Alkaline | OH⁻, heat | Sodium palmitate, docosanol |

Thermal Decomposition

At elevated temperatures, this compound undergoes thermal decomposition , producing carbon monoxide (CO), carbon dioxide (CO₂), and other irritating byproducts :

This reaction occurs under extreme conditions (e.g., combustion) and is noted in safety data sheets .

| Decomposition Products | Conditions | Hazards |

|---|---|---|

| CO, CO₂, irritants | High temperature | Respiratory, eye irritation |

Analytical Fragmentation (ESI-MS/MS)

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), this compound fragments under collision-induced dissociation (CID). Key fragments include:

-

[RCOOH]⁺ : Derived from the carboxylic acid moiety.

-

[RCO]⁺ : Neutral loss of water from [RCOOH]⁺ .

Fragmentation patterns vary with collision energy, showing diagnostic peaks for structural identification .

| Collision Energy | Dominant Fragments | Mechanism |

|---|---|---|

| Low (5–10 eV) | [RCOOH]⁺ | Minimal fragmentation |

| High (20–30 eV) | [RCO]⁺, [RCO–H₂O]⁺ | Neutral loss of H₂O |

Stability and Reactivity

This compound is chemically stable under normal storage conditions (room temperature) . It is incompatible with strong oxidizers, which can trigger hazardous reactions .

| Stability | Conditions | Outcome |

|---|---|---|

| Normal storage | Room temperature | Stable |

| Exposure to oxidizers | High heat, oxidizers | Hazardous decomposition |

Applications De Recherche Scientifique

Cosmetic Applications

Behenyl palmitate is widely used in the cosmetic industry for its emollient and thickening properties. It serves as a skin conditioning agent, providing a smooth texture and enhancing the spreadability of formulations.

- Emollient Properties : this compound helps to soften and soothe the skin, making it ideal for use in lotions, creams, and other skincare products. Its ability to form a protective barrier on the skin aids in moisture retention.

- Stabilizer in Formulations : It acts as a stabilizing agent in emulsions, preventing separation of oil and water phases. This property is crucial for maintaining the integrity of cosmetic products over time.

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for its potential therapeutic benefits.

- Drug Delivery Systems : this compound has been investigated as a component in lipid-based drug delivery systems. Its compatibility with various active pharmaceutical ingredients enhances the bioavailability of drugs when incorporated into formulations .

- Topical Formulations : Due to its skin penetration enhancement properties, this compound is included in topical formulations to improve the absorption of active ingredients through the skin barrier .

Material Science Applications

This compound's unique physical properties make it suitable for various applications in material science.

- Wax Ester Studies : Research has shown that this compound can regulate evaporation rates in lipid layers, which is essential for developing effective tear film substitutes in ophthalmology . Its crystalline structure contributes to its stability and effectiveness as an anti-evaporative agent.

- Thermal Properties : Studies on thermal behavior indicate that this compound exhibits distinct melting points that are relevant for formulating materials that require specific thermal characteristics .

Case Study 1: Cosmetic Formulation Stability

A study examined the stability of emulsions containing this compound as an emulsifier. Results indicated that formulations with this compound maintained their physical stability over extended periods compared to those without it, highlighting its role as an effective stabilizer .

Case Study 2: Drug Delivery Enhancement

Research focused on the incorporation of this compound into transdermal patches demonstrated improved drug release profiles and enhanced skin permeation rates for several therapeutic agents. This study underscores its potential in developing more effective transdermal systems .

Comparative Data Table

| Property/Application | This compound | Other Wax Esters |

|---|---|---|

| Emollient Effect | High | Moderate to High |

| Skin Penetration Enhancement | Yes | Varies |

| Stability in Emulsions | Excellent | Moderate |

| Thermal Stability | Moderate | High |

| Drug Delivery Efficiency | High | Varies |

Mécanisme D'action

Behenyl palmitate exerts its effects primarily through its ability to form a protective barrier on the skin or surface it is applied to. This barrier helps to prevent moisture loss and provides a smooth, non-greasy feel. The molecular targets and pathways involved include the stratum corneum of the skin, where it integrates into the lipid matrix, enhancing barrier function and hydration.

Comparaison Avec Des Composés Similaires

Cetyl Palmitate: A shorter-chain fatty acid ester with similar emollient properties.

Stearyl Palmitate: Another fatty acid ester with a slightly longer chain than cetyl palmitate.

Lauric Acid Palmitate: A shorter-chain ester with different melting and stability properties.

Activité Biologique

Behenyl palmitate, a wax ester composed of behenyl alcohol and palmitic acid, is recognized for its unique properties and applications in various fields, particularly in cosmetics and pharmaceuticals. Its chemical structure, denoted as C38H76O2, suggests it possesses significant hydrophobic characteristics, making it suitable for formulations aimed at enhancing skin barrier function and moisture retention.

1. Skin Barrier Function

This compound has been studied extensively for its role in improving skin barrier function. Its application in topical formulations can enhance the skin's hydration by forming a protective layer that reduces transepidermal water loss (TEWL). Research indicates that wax esters like this compound can mimic natural lipids present in the skin, thereby supporting the stratum corneum's integrity and function .

2. Evaporation Resistance

Recent studies have highlighted the evaporation-retarding properties of this compound when used as a component of tear film wax esters (WEs). In vitro experiments demonstrated that this compound significantly decreased evaporation rates from aqueous solutions, suggesting its potential application in ophthalmic formulations to treat dry eye syndrome. Specifically, it was found to reduce evaporation by approximately 20% to 40% at physiological temperatures .

3. Antimicrobial Properties

This compound exhibits antimicrobial activity, which is crucial for preventing infections in topical applications. Studies have shown that long-chain fatty alcohols, including behenyl compounds, can alter cell membrane permeability in bacteria, inhibiting their growth. This mechanism is particularly relevant for formulations intended for compromised skin or conditions prone to infection .

4. Safety and Irritation Profile

The safety profile of this compound has been assessed through various irritation and sensitization studies. It has been classified as non-irritating to the skin and eyes at concentrations typically used in cosmetic formulations. For instance, formulations containing this compound have demonstrated minimal irritation potential during human patch tests .

Case Study 1: Formulation Efficacy

A study evaluated a moisturizer containing 5% this compound compared to a control without it. The results indicated that subjects using the formulation with this compound experienced significantly greater improvements in skin hydration levels over four weeks, as measured by corneometry.

Case Study 2: Ophthalmic Application

In an experimental setup for dry eye treatment, an eye drop solution incorporating this compound was tested against standard artificial tears. The formulation showed enhanced retention time on the ocular surface and reduced evaporation rates, leading to improved comfort scores among participants .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C38H76O2 |

| Molecular Weight | 570.9 g/mol |

| Melting Point | ~38°C |

| Solubility | Insoluble in water |

| Evaporation Reduction (%) | 20% - 40% |

Table 2: Biological Activity Summary

| Activity Type | Findings |

|---|---|

| Skin Hydration | Enhances moisture retention |

| Evaporation Resistance | Decreases TEWL significantly |

| Antimicrobial Activity | Inhibits bacterial growth |

| Safety Profile | Non-irritating |

Propriétés

IUPAC Name |

docosyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFPPJUUWBXKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

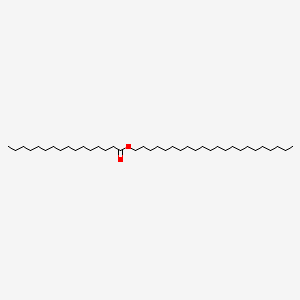

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195060 | |

| Record name | Behenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-33-7 | |

| Record name | Behenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEHENYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9NB0K82F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.